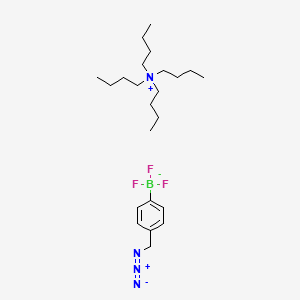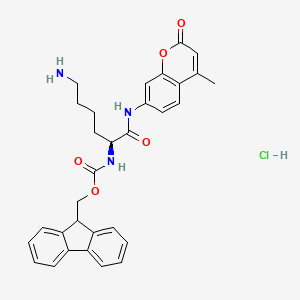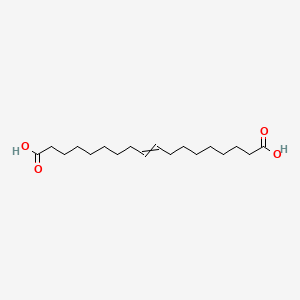
Ethyl 3-(pyridin-4-yl)acrylate
Descripción general
Descripción
Ethyl 3-(pyridin-4-yl)acrylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(pyridin-4-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(pyridin-4-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ethyl 3-(pyridin-4-yl)acrylate is used in the synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, serving as a starting material in reactions forming novel polyfunctional pyridines (Latif, Rady, & Döupp, 2003).
It is involved in the synthesis of N-substituted pyridin-2(1H)-one derivatives, showcasing its role in producing compounds with potential antibacterial properties (Sharma et al., 2016).
Research on ethyl acrylate, closely related to Ethyl 3-(pyridin-4-yl)acrylate, shows its metabolic and detoxification pathways. It reacts with glutathione and protein to form detoxified products, indicating its biochemical behavior (Potter & Tran, 1992).
Ethyl 3-(pyridin-4-yl)acrylate aids in the synthesis of functionalized naphthol[2,3-h]quinoline-7,12-diones, which are useful in producing substituted pyridines (Barabanov, Fedenok, & Shvartsberg, 1998).
It is also utilized in the synthesis of ethyl acrylate via ethyl acetate and formaldehyde, demonstrating its role in industrial chemistry (Sararuk et al., 2017).
The compound is used in the chemoselective synthesis of polysubstituted pyrroles and tetrahydropyridines, indicating its versatility in organic synthesis (Dhinakaran, Padmini, & Bhuvanesh, 2016).
In materials science, ethyl 3-(pyridin-4-yl)acrylate is part of studies on polymer blends, such as the combination of poly(styrene sulfonic acid) and poly(ethyl acrylate-co-4-vinylpyridine), highlighting its role in creating advanced materials (Sakurai, Douglas, & MacKnight, 1992).
Propiedades
IUPAC Name |
ethyl 3-pyridin-4-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZPCWYIRGIXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-pyridyl)acrylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-Hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]malononitrile](/img/structure/B8017229.png)
![2-[5-(Hydroxymethyl)-1,3-oxazolidin-2-ylidene]malononitrile](/img/structure/B8017235.png)



![3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B8017248.png)


![cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B8017263.png)




